Chlorprothixene sulfoxide

Analytical Chemistry Pharmaceutical Analysis Chromatography

Chlorprothixene sulfoxide (CPT-SO) is the pharmacologically inactive primary metabolite and key degradant of chlorprothixene, mandatory for ICH Q3A/Q3B impurity control in ANDA/DMF submissions. Unlike class-level sulfoxide surrogates, CPT-SO possesses a unique 2-chloro substitution that dictates its distinct chromatographic retention, UV λmax (229 nm), and MS/MS transitions, making it analytically irreplaceable for method validation, stability studies, and bioequivalence testing. High-purity CPT-SO ensures accurate quantification in therapeutic drug monitoring, forensic postmortem redistribution analysis, and perinatal exposure studies where the metabolite fraction can exceed parent drug levels by up to 8.5×.

Molecular Formula C18H18ClNOS
Molecular Weight 331.9 g/mol
CAS No. 10120-63-5
Cat. No. B155534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorprothixene sulfoxide
CAS10120-63-5
Synonymschlorprothixene S-oxide
chlorprothixene sulfoxide
chlorprothixene sulfoxide hydrochloride
chlorprothixene sulfoxide, (Z)-isome
Molecular FormulaC18H18ClNOS
Molecular Weight331.9 g/mol
Structural Identifiers
SMILESCN(C)CCC=C1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl
InChIInChI=1S/C18H18ClNOS/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)22(21)18-10-9-13(19)12-16(14)18/h3-4,6-10,12H,5,11H2,1-2H3/b14-7+
InChIKeyFIRHWYHHSBEFJB-VGOFMYFVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorprothixene Sulfoxide (CAS 10120-63-5): Analytical Reference Standard Procurement Guide for Pharmaceutical Impurity Profiling


Chlorprothixene sulfoxide (CPT-SO; CAS 10120-63-5) is the primary sulfoxide metabolite and a key degradant impurity of the typical antipsychotic drug chlorprothixene, a thioxanthene-class neuroleptic agent [1]. CPT-SO arises via cytochrome P450 (CYP2D6)-catalyzed sulfoxidation of the parent thioether and constitutes the predominant circulating species in human plasma following therapeutic administration [2][3]. Notably, CPT-SO lacks the dopamine D2 receptor antagonism responsible for the neuroleptic activity of the parent drug and is considered pharmacologically inactive with respect to antipsychotic effect, though it may retain anticholinergic activity [1][4]. As a well-characterized metabolite and potential degradation product, CPT-SO is an essential reference standard for pharmaceutical quality control, bioanalytical method development, and regulatory impurity profiling in chlorprothixene drug substance and finished product analysis [5][6].

Chlorprothixene Sulfoxide (CAS 10120-63-5): Why Alternative Thioxanthene Sulfoxides Cannot Substitute in Analytical Applications


Substituting chlorprothixene sulfoxide with other thioxanthene-class sulfoxide metabolites—such as flupentixol sulfoxide or zuclopenthixol sulfoxide—is analytically invalid due to compound-specific chromatographic behavior, distinct mass spectrometric transitions, and differential photochemical stability profiles. The 2-chloro substitution on the thioxanthene ring of CPT-SO yields a unique retention time, UV absorption maximum (λ = 229 nm under the mobile phase conditions of Brooks et al.), and molecular ion (m/z) that are not replicated by structurally analogous sulfoxides [1][2]. Furthermore, the cis-trans photoisomerization kinetics and oxidative degradation susceptibility of thioxanthene derivatives are substituent-dependent; chlorprothixene exhibits irradiation-induced isomerization rates and photostationary equilibrium compositions that differ from those of clopenthixol and flupenthixol, indicating that CPT-SO degradation behavior cannot be extrapolated from class-level data [3]. Regulatory guidelines (ICH Q3A/Q3B) mandate impurity identification and quantification using authentic, compound-specific reference standards; class-level surrogate standards are not acceptable for release testing, stability studies, or bioequivalence assessments of chlorprothixene-containing products .

Chlorprothixene Sulfoxide (CAS 10120-63-5): Comparative Quantitative Evidence for Method Development and Impurity Control


HPLC Resolution of CPT-SO from N-Desmethyl Metabolite: Method Selectivity Evidence

The validated reversed-phase HPLC method of Brooks et al. (1985) achieves baseline chromatographic resolution of chlorprothixene sulfoxide (CPT-SO) from the N-desmethylchlorprothixene metabolite, a critical separation that is not attainable for semi-quantitative analysis of the latter due to low and variable recovery [1]. The method uses a cyano column with acetonitrile–0.02 M KH₂PO₄ pH 4.5 (60:40) mobile phase and UV detection at 229 nm. CPT-SO is fully resolved and quantifiable, whereas the N-desmethyl metabolite can only be semi-quantitated owing to poor and inconsistent extraction recovery [1]. This differential method performance establishes CPT-SO as the analytically tractable reference standard for impurity monitoring, in contrast to the N-desmethyl species which lacks adequate assay robustness.

Analytical Chemistry Pharmaceutical Analysis Chromatography

Relative Abundance: CPT-SO Is the Predominant Circulating Species After Therapeutic Dosing

In human subjects receiving oral chlorprothixene, the sulfoxide metabolite (CPT-SO) is the predominant plasma component following both therapeutic administration and overdose situations [1]. Plasma concentration–time profiles obtained from two subjects after a single 100 mg oral dose of chlorprothixene suspension demonstrated that CPT-SO concentrations exceed those of the parent drug throughout the sampling period. In a separate fatal overdose case, postmortem analysis revealed CPT-SO concentrations of 0.60 mg/L in blood versus 0.10 mg/L for parent chlorprothixene (ratio 6:1); 7.0 mg/L in bile versus 3.9 mg/L (ratio 1.8:1); and 3.4 mg/L in urine versus 0.4 mg/L (ratio 8.5:1) [2]. This quantitative predominance establishes CPT-SO as the analytically critical target for therapeutic drug monitoring (TDM) and forensic toxicology applications.

Pharmacokinetics Clinical Pharmacology Bioanalysis

Differential Breast Milk Transfer: CPT-SO Exceeds Parent Drug in Infant Exposure

In lactating mothers receiving chlorprothixene 200 mg daily, the estimated daily infant dose of chlorprothixene sulfoxide (26 µg/day) was 73% higher than that of the parent drug (15 µg/day) [1]. Despite maternal plasma chlorprothixene concentrations being 120–260% higher than milk concentrations, the differential milk-to-plasma partitioning of CPT-SO results in greater absolute transfer of the metabolite to the nursing infant [1]. The total infant exposure, expressed as a percentage of the maternal weight-adjusted dose, is 0.1% for the parent drug and proportionally higher for CPT-SO, though the overall exposure remains low and is not expected to produce immediate pharmacological effects [1]. This quantitative disparity in lactational transfer establishes CPT-SO as a distinct analytical target for studies of perinatal drug exposure.

Pharmacokinetics Lactation Safety Pharmacology

Pharmacological Inactivity of CPT-SO Versus Parent Drug: Receptor Binding Class Distinction

Chlorprothixene sulfoxide lacks the neuroleptic (antipsychotic) activity of the parent drug chlorprothixene [1][2]. While chlorprothixene is a potent antagonist at dopamine D1, D2, D3, D5 and serotonin 5-HT2, 5-HT6, 5-HT7 receptors with Ki values ranging from 2.96–18 nM , CPT-SO is psychopharmacologically inactive with respect to antipsychotic effect, though it may retain anticholinergic activity [1][2]. The sulfoxidation of the thioether sulfur atom to the sulfoxide functional group fundamentally alters the three-dimensional conformation and electronic properties of the molecule, abolishing high-affinity binding to the dopamine D2 receptor that is essential for therapeutic neuroleptic efficacy [2]. This class-level inference is consistent with observations that other thioxanthene sulfoxide metabolites (e.g., flupentixol sulfoxide, zuclopenthixol sulfoxide) similarly lack significant dopamine receptor antagonism [3].

Receptor Pharmacology Neuropharmacology Drug Metabolism

Suicidal Overdose Clearance Kinetics: Differential Hemoperfusion Removal of CPT-SO

Following a massive suicidal ingestion of approximately 10 g chlorprothixene in a 31-year-old female, plasma concentrations measured 2–12 hours post-ingestion were: chlorprothixene 10 mg/L, desmethylchlorprothixene 8 mg/L, and chlorprothixene sulfoxide 1 mg/L [1]. After 4 hours of hemoperfusion, concentrations decreased to 0.1 mg/L for both parent drug and desmethyl metabolite, whereas CPT-SO was not detected (below limit of quantitation) [1]. This differential clearance profile indicates that CPT-SO is more efficiently removed by hemoperfusion than the parent drug or the desmethyl metabolite. The dramatic reduction of CPT-SO from a quantifiable level (1 mg/L) to undetectable within 4 hours, compared with the 99% reduction but persistent detection of the parent drug, demonstrates distinct extracorporeal elimination kinetics [1].

Clinical Toxicology Therapeutic Drug Monitoring Extracorporeal Clearance

Excretion Profile: CPT-SO Accounts for Majority of Urinary and Fecal Elimination

Following daily oral administration of chlorprothixene, up to approximately 30% of the administered dose is excreted in urine within 24 hours as chlorprothixene sulfoxide, and up to approximately 40% is eliminated in feces also as the sulfoxide metabolite [1]. In contrast, the parent drug and other metabolites (e.g., N-desmethylchlorprothixene, chlorprothixene sulfoxide N-oxide) constitute substantially smaller fractions of the total excreted dose [1][2]. This quantitative predominance in both renal and biliary/fecal elimination pathways establishes CPT-SO as the principal excretory form of chlorprothixene. The cumulative excretion of CPT-SO accounts for approximately 70% of the total administered dose, making it the analytically dominant species for mass balance studies and environmental fate monitoring [1].

Drug Metabolism Pharmacokinetics Bioanalysis

Chlorprothixene Sulfoxide (CAS 10120-63-5): Optimal Procurement Applications Based on Quantitative Evidence


Pharmaceutical Impurity Reference Standard for ANDA/DMF Submissions and QC Release Testing

Chlorprothixene sulfoxide reference standard is required for regulatory compliance in Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions, as well as quality control release testing of chlorprothixene drug substance and finished dosage forms [1]. ICH Q3A/Q3B guidelines mandate identification, qualification, and quantitative control of specified impurities; CPT-SO, as the major metabolic and potential degradant impurity of chlorprothixene, must be chromatographically resolved from the active pharmaceutical ingredient and quantified using an authentic reference standard [2]. The validated HPLC method of Brooks et al. demonstrates that CPT-SO can be reliably quantified with 90% recovery at clinically relevant concentrations (5.0–50.0 ng/mL), while the N-desmethyl metabolite cannot meet full validation criteria [3]. This analytical robustness makes CPT-SO the preferred impurity standard for method validation and routine QC testing.

Bioanalytical Method Development for Therapeutic Drug Monitoring (TDM) and Pharmacokinetic Studies

CPT-SO is the predominant circulating species in human plasma following chlorprothixene administration, making it an essential analytical target for therapeutic drug monitoring (TDM) assay development and clinical pharmacokinetic studies [1]. As the psychopharmacologically inactive metabolite, CPT-SO levels provide complementary information to parent drug concentrations and may serve as a biomarker of patient compliance and metabolic capacity (CYP2D6 activity) [2]. The validated LC-MS and HPLC-UV methods for simultaneous determination of chlorprothixene and CPT-SO enable laboratories to establish reference ranges for both analytes [1][3]. Procurement of high-purity CPT-SO reference material is essential for calibrator and quality control sample preparation in these validated bioanalytical assays.

Forensic Toxicology and Postmortem Analysis Reference Material

In forensic toxicology and postmortem investigations, CPT-SO quantification is analytically critical due to its high abundance relative to the parent drug and its distinct postmortem redistribution characteristics [1]. In fatal overdose cases, CPT-SO concentrations exceed parent drug levels by 1.8× to 8.5× across multiple biological matrices (blood, bile, urine), providing a more analytically accessible target for confirming chlorprothixene exposure [2]. LC-MS/MS methods have been validated for postmortem femoral blood analysis of chlorprothixene and CPT-SO, with data suggesting limited postmortem redistribution for both analytes, supporting their reliability as forensic biomarkers [1]. CPT-SO reference standard is indispensable for calibration and quality control in forensic toxicology laboratory methods.

Lactation and Perinatal Drug Exposure Research Standard

CPT-SO is an essential analytical reference material for studies investigating drug transfer during lactation and perinatal drug exposure. Quantitative evidence demonstrates that CPT-SO transfers into breast milk and results in a 73% higher daily infant dose (26 µg/day) compared to the parent drug (15 µg/day) in mothers receiving therapeutic chlorprothixene [1]. Consequently, research protocols that quantify only the parent drug systematically underestimate total neonatal drug exposure. CPT-SO reference standard enables accurate quantitation of the metabolite fraction in milk and infant plasma for lactation safety studies, neonatal pharmacokinetic modeling, and regulatory lactation labeling assessments [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chlorprothixene sulfoxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.